molecular formula C18H24N2 B6317989 Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine CAS No. 179055-38-0

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine

Cat. No.: B6317989
CAS No.: 179055-38-0
M. Wt: 268.4 g/mol
InChI Key: SLGXAFYNJHGUTL-UHFFFAOYSA-N
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Description

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine (CAS: 179055-38-0) is a nitrogen-containing aromatic compound with the molecular formula C₁₈H₂₄N₂ and a molecular weight of 268.40 g/mol . Its structure comprises a benzyl group substituted with a pyrrole ring at the para position, linked to a cycloheptylamine moiety. The cycloheptyl group introduces steric bulk, which may influence binding affinity in biological systems or material properties.

Properties

IUPAC Name

N-[(4-pyrrol-1-ylphenyl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-2-4-8-17(7-3-1)19-15-16-9-11-18(12-10-16)20-13-5-6-14-20/h5-6,9-14,17,19H,1-4,7-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGXAFYNJHGUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine typically involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the synthesis of the benzylamine intermediate. This can be achieved by reacting benzyl chloride with ammonia or an amine under basic conditions.

    Introduction of the Pyrrole Ring: The benzylamine intermediate is then reacted with pyrrole in the presence of a suitable catalyst, such as palladium on carbon, to introduce the pyrrole ring.

    Cycloheptyl Group Addition: Finally, the cycloheptyl group is introduced through a nucleophilic substitution reaction, where the benzylamine-pyrrole intermediate is reacted with cycloheptyl bromide or a similar cycloheptyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as cycloheptyl-(4-pyrrol-1-yl-benzyl)-ketone.

    Reduction: Reduced derivatives such as this compound hydrochloride.

    Substitution: Substituted derivatives such as cycloheptyl-(4-pyrrol-1-yl-benzyl)-sulfonamide.

Scientific Research Applications

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine Pyrrol-1-yl C₁₈H₂₄N₂ 268.40 π-Excessive heterocycle, moderate size
Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine Thiophen-2-yl C₁₈H₂₃NS 285.45 Sulfur atom, higher lipophilicity
Cycloheptyl-[4-(1-methyl-pyrazol-3-yl)-benzyl]-amine 1-Methyl-pyrazol-3-yl C₁₈H₂₅N₃ 283.42 Two adjacent nitrogens, methyl group
Cycloheptyl-(4-triazol-2-yl-benzyl)-amine Triazol-2-yl C₁₆H₂₂N₄ 270.38 Rigid triazole, hydrogen-bond acceptor
Key Observations:
  • Electronic Effects: The pyrrol-1-yl group (π-excessive) contrasts with thiophen-2-yl (sulfur’s lower electronegativity) and pyrazol-3-yl (π-deficient due to two nitrogens). These differences influence electron distribution and reactivity .
  • The 1-methyl-pyrazol-3-yl substituent adds steric bulk and a methyl group, which may enhance solubility compared to pyrrole .

Biological Activity

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cycloheptyl group linked to a benzylamine moiety that contains a pyrrole ring. This unique structure may contribute to its biological activity through various interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, with preliminary studies suggesting it may inhibit growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The compound has also shown promise in anticancer research. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Effect Reference
MCF-712.5Induces apoptosis
A5498.3Inhibits proliferation
HeLa15.0Cell cycle arrest

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may:

  • Bind to DNA or RNA, disrupting replication.
  • Inhibit key enzymes involved in cell signaling pathways related to growth and survival.
  • Induce oxidative stress leading to apoptosis in cancer cells.

Case Study: Anticancer Efficacy

In a recent study, this compound was evaluated for its anticancer properties using MTT assays across different cancer cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, particularly in MCF-7 and A549 cells, suggesting its potential as a therapeutic agent in breast and lung cancers.

Case Study: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The compound was found to be effective at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

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